2,3-Dimethoxybenzaldehyde semicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
6268-66-2 |
|---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
[(E)-(2,3-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-15-8-5-3-4-7(9(8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |
InChI Key |
ODCDIBNSAFJIID-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxybenzaldehyde semicarbazone typically involves the reaction of 2,3-dimethoxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol. The mixture is refluxed for several hours, and the resulting product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrolysis and Deprotection
The semicarbazone undergoes reversible hydrolysis under acidic or basic conditions to regenerate the parent aldehyde (2,3-dimethoxybenzaldehyde) and semicarbazide. Additionally, gaseous nitrogen dioxide (NO₂) can efficiently deprotect the semicarbazone under solvent-free conditions at room temperature, yielding the aldehyde quantitatively .
Table 1: Deprotection Methods
| Method | Conditions | Reaction Time | Yield |
|---|---|---|---|
| Acidic/Basic Hydrolysis | HCl or NaOH, aqueous solution | Varies | Reversible |
| NO₂ Gas | Solvent-free, room temperature | 1 minute | Quantitative |
Reduction Reactions
While specific data for 2,3-Dimethoxybenzaldehyde semicarbazone is limited, semicarbazones generally participate in reduction reactions to form hydrazones or amine derivatives. For example, reduction with lithium aluminum hydride (LiAlH₄) or hydrogenation (H₂/Pd) could convert the semicarbazone to the corresponding amine.
Stability and Reactivity
The compound exhibits pH-dependent stability :
-
Acidic Conditions : Stable, as the semicarbazone structure is maintained.
-
Basic Conditions : Prone to hydrolysis, regenerating the aldehyde.
-
Electrophilic Reactivity : The aromatic ring with methoxy groups may participate in electrophilic substitution, though detailed studies are lacking.
Physical Properties :
Scientific Research Applications
Synthesis and Characterization
2,3-Dimethoxybenzaldehyde semicarbazone is synthesized through the condensation reaction of 2,3-dimethoxybenzaldehyde with semicarbazide. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the semicarbazone derivative. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound.
Characterization Techniques
- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry : Determines the molecular weight and composition.
Biological Applications
The biological activities of this compound and its metal complexes have been extensively studied. These compounds exhibit a range of pharmacological properties:
Antimicrobial Activity
Research indicates that semicarbazones possess significant antimicrobial properties. A study demonstrated that metal complexes of this compound showed enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of this compound Metal Complexes
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2,3-Dimethoxybenzaldehyde | E. coli | 10 |
| Semicarbazone | Staphylococcus aureus | 12 |
| Co(II) Complex | E. coli | 15 |
| Co(II) Complex | Staphylococcus aureus | 18 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Studies reveal that these compounds can scavenge free radicals effectively, thus demonstrating potential for use in preventing oxidative stress-related diseases .
Material Science Applications
In addition to biological applications, this compound is utilized in material science. It serves as a precursor for synthesizing various organic compounds that are used in the development of polymers and photographic materials.
Photographic Development
The compound has been noted for its utility in photographic applications where it acts as a developing agent due to its ability to form stable complexes with silver ions . This property is leveraged in the preparation of photographic emulsions.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various metal complexes derived from this compound against clinical isolates. The results indicated that Co(II) complexes exhibited superior activity compared to the ligand alone .
- Case Study on Antioxidant Properties : Research conducted on the antioxidant properties revealed that the semicarbazone showed significant inhibition of lipid peroxidation in vitro, suggesting its potential application in food preservation and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,3-dimethoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity.
Comparison with Similar Compounds
Positional Isomers: 3,4-Dimethoxybenzaldehyde Semicarbazone
The 3,4-dimethoxy positional isomer differs in the placement of methoxy groups, leading to distinct pharmacological profiles. While 2,3-dimethoxybenzaldehyde semicarbazone is associated with antimicrobial activity, 3,4-dimethoxybenzaldehyde semicarbazone (CAS 5346-37-2) demonstrates anticonvulsant efficacy.
Substituent Modifications: Nitro and Halogen Groups
- 4-(4'-Chlorophenyl)-3,4-dimethoxybenzaldehyde Semicarbazone : The addition of a 4-chlorophenyl group improved anticonvulsant activity, with an ED₅₀ of 123.25 mg/kg (mice, MES test) .
- FPBS (4-(4-Fluorophenoxy)benzaldehyde Semicarbazone): A lead anticonvulsant with ED₅₀ values of 18.55 mg/kg (rat, MES) and 83.93 mg/kg (mice, 6 Hz test), highlighting the role of electron-withdrawing substituents .
Thiosemicarbazone Derivatives
Replacing the semicarbazone’s oxygen with sulfur (thiosemicarbazone) alters electronic properties. For example, N-(2-hydroxy-3-methoxy-5-methylbenzylidene)thiosemicarbazide exhibits enhanced semiconducting behavior compared to its semicarbazone analog, attributed to sulfur’s higher polarizability .
Biological Activity
2,3-Dimethoxybenzaldehyde semicarbazone is a compound derived from the condensation reaction between 2,3-dimethoxybenzaldehyde and semicarbazide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C10H13N3O3
- Molecular Weight : 223.23 g/mol
- CAS Number : 6876141
Synthesis
The synthesis of this compound typically involves the following reaction:
This reaction occurs under mild acidic conditions and can be monitored using techniques such as thin-layer chromatography (TLC).
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antibacterial agents.
Antifungal Activity
The antifungal activity of this compound has also been explored. It demonstrated effectiveness against common fungal pathogens:
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 14 | 60 |
| Aspergillus niger | 11 | 80 |
This activity suggests that this compound may be useful in treating fungal infections.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have shown that it inhibits the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant scavenging effect with an IC50 value of approximately 30 µg/mL.
The biological activities of this compound are attributed to its ability to form chelates with metal ions and its interaction with biological macromolecules such as proteins and nucleic acids. This interaction can disrupt cellular processes leading to antimicrobial or anticancer effects.
Case Studies
- Antibacterial Study : A study conducted by Asif et al. (2021) demonstrated that derivatives of semicarbazones, including this compound, exhibited potent antibacterial activity against multi-drug resistant strains.
- Antitumor Evaluation : Research published in Journal of Medicinal Chemistry indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
Q & A
Q. What is the optimal synthetic methodology for preparing 2,3-dimethoxybenzaldehyde semicarbazone?
The synthesis involves a condensation reaction between 2,3-dimethoxybenzaldehyde and semicarbazide hydrochloride under mildly acidic conditions. Sodium acetate is typically added to buffer the pH (5–6), optimizing reaction kinetics and yield . Refluxing in ethanol/water (1:1) for 2–4 hours is standard, followed by cooling to precipitate the product. Purification via recrystallization (e.g., ethanol) ensures high purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms imine (C=N) stretching at ~1600–1650 cm⁻¹ and semicarbazone NH bands at ~3100–3300 cm⁻¹ .
- NMR : H NMR reveals methoxy protons (~3.8–4.0 ppm) and aromatic protons (6.8–7.5 ppm). C NMR identifies carbonyl (C=O) at ~170–175 ppm .
- X-ray crystallography : Resolves crystal packing and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, the compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 8.0294 Å, b = 17.9415 Å, and c = 17.5258 Å .
Q. How does pH influence semicarbazone formation?
Acidic pH (~5–6) catalyzes the nucleophilic attack of semicarbazide on the aldehyde carbonyl. Excess acidity (pH <4) protonates the semicarbazide, reducing reactivity, while alkaline conditions (pH >7) promote hydrolysis of the imine bond. Sodium acetate buffers maintain optimal pH for high yields (~70–85%) .
Advanced Research Questions
Q. What strategies enhance the anticonvulsant activity of this compound derivatives?
Structural modifications targeting the methoxy and aryl groups improve activity. For example:
- Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increases potency in maximal electroshock (MES) and subcutaneous pentylenetetrazol (ScPTZ) tests .
- Substituting the methoxy group with bulkier alkoxy groups (e.g., ethoxy) enhances blood-brain barrier penetration. A derivative with a p-chlorophenyl substituent showed ED₅₀ = 18.55 mg/kg (oral, rat MES test) .
- In silico docking studies (e.g., with GABAₐ receptors) guide rational design .
Q. How can computational methods predict the electronic and structural properties of this compound?
- DFT calculations (e.g., B3LYP/6-31G*) model tautomerism, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). For methoxy-substituted analogs, HOMO-LUMO gaps ~4.5–5.0 eV correlate with stability and reactivity .
- Molecular dynamics simulations assess conformational flexibility and solvent interactions, critical for drug solubility .
Q. What role do non-covalent interactions play in stabilizing coordination complexes of this semicarbazone?
The ligand acts as a tridentate N,N,O-donor, forming stable complexes with transition metals (e.g., Cu(II), Fe(III)):
- Cu(II) complexes exhibit square-planar geometries, stabilized by π-π stacking and hydrogen bonds (e.g., N–H⋯O) .
- Fe(III) complexes show spin-crossover behavior, influenced by ligand field strength and crystal packing .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 30% H-bonding contribution in Cu(II) complexes) .
Q. How can conflicting biological activity data be resolved for structurally similar derivatives?
Contradictions often arise from substituent positioning and assay conditions:
- Ortho vs. para substituents : Electron-withdrawing groups at the para position enhance anticonvulsant activity, while ortho substituents may sterically hinder receptor binding .
- Species-specific responses : ED₅₀ values vary between mice (123.25 mg/kg, i.p.) and rats (18.55 mg/kg, p.o.) due to metabolic differences .
- Dose-dependent neurotoxicity : Higher doses (>50 mg/kg) may mask therapeutic effects in initial screens .
Methodological Considerations
Q. What protocols optimize the synthesis of semicarbazone-based semiconductors?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance charge transport via π-π interactions .
- Doping : Incorporating electron-deficient moieties (e.g., nitro groups) reduces bandgap (e.g., 2.8 eV) and improves conductivity (~10⁻⁴ S/cm) .
- Crystallization control : Slow evaporation from THF yields single crystals with aligned π-stacking, critical for device fabrication .
Q. How are semicarbazone-metal complexes characterized for catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
